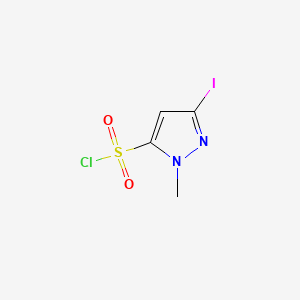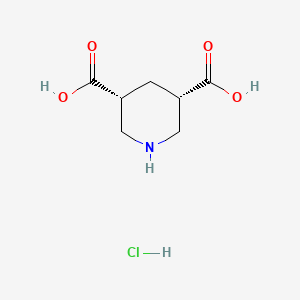
methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride (methyl 2-CDAH) is a synthetic organic compound that is used in a variety of scientific research applications. It is a cyclic amide and an amide derivative of cyclohexanol. It is used in a wide range of laboratory experiments and is also used in the synthesis of a variety of compounds. It is a white crystalline solid that is soluble in water and ethanol.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride involves the reaction of 1-amino-4,4-dimethylcyclohexane with methyl 2-bromoacetate followed by hydrolysis and salt formation with hydrochloric acid.
Starting Materials
1-amino-4,4-dimethylcyclohexane, methyl 2-bromoacetate, sodium hydroxide, hydrochloric acid, diethyl ether, wate
Reaction
1. Dissolve 1-amino-4,4-dimethylcyclohexane in diethyl ether., 2. Add methyl 2-bromoacetate and sodium hydroxide to the solution and stir for several hours at room temperature., 3. Extract the product with diethyl ether and wash with water., 4. Dry the organic layer with anhydrous sodium sulfate., 5. Concentrate the solution under reduced pressure to obtain methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate., 6. Dissolve the product in water and add hydrochloric acid to form the hydrochloride salt., 7. Filter the precipitate and wash with water., 8. Dry the product under vacuum to obtain methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride.
Wissenschaftliche Forschungsanwendungen
Methyl 2-CDAH is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of biologically active compounds, and as a catalyst for the preparation of cyclic amides. It is also used as a model compound for the study of amide-based reactions and as a useful tool for the study of the mechanism of action of various enzymes.
Wirkmechanismus
Methyl 2-CDAH acts as a catalyst in the reaction of 1-amino-4,4-dimethylcyclohexanol and acetic acid. The reaction is catalyzed by the base and catalyst, which break down the reactants into their respective products. The reaction is then further catalyzed by the methyl 2-CDAH, which forms a cyclic amide and an amide derivative of cyclohexanol.
Biochemische Und Physiologische Effekte
Methyl 2-CDAH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to act as an inhibitor of the enzyme cyclooxygenase-2. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-CDAH has a number of advantages and limitations for laboratory experiments. It is a stable compound that is easy to synthesize and can be used in a variety of experiments. However, it is not as widely studied as some other compounds and its effects on biological systems are not well understood.
Zukünftige Richtungen
There are a number of potential future directions for research on methyl 2-CDAH. These include further investigation of its biochemical and physiological effects, further study of its mechanism of action, and exploration of its potential applications in drug development. Additionally, further studies could be conducted to determine the optimal conditions for its synthesis and use in laboratory experiments. Finally, more research could be conducted to better understand the potential toxicity of methyl 2-CDAH and its potential for use in medical applications.
Eigenschaften
IUPAC Name |
methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-10(2)4-6-11(12,7-5-10)8-9(13)14-3;/h4-8,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJWIHOHGKZPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(CC(=O)OC)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)

![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)



![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)


![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)

![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)
![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)